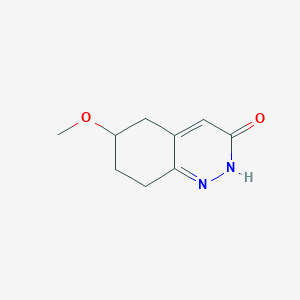

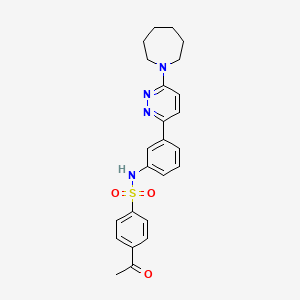

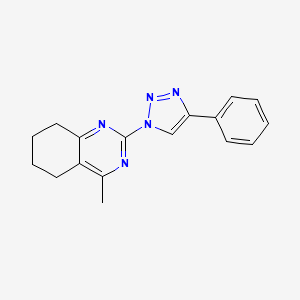

6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

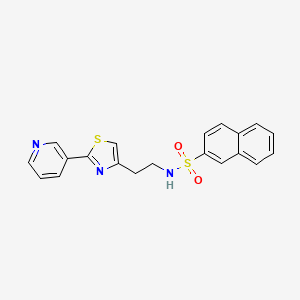

The compound 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one is a derivative of cinnoline, which is a nitrogen-containing heterocycle. Cinnoline derivatives are of interest due to their potential pharmacological properties and their use in various chemical reactions. The methoxy group at the 6-position indicates the presence of an ether functional group, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related cinnoline derivatives has been reported in the literature. For instance, the synthesis of quinoline derivatives containing methoxy groups at positions 6 and 8 has been achieved through the reaction of chloro-nitroquinolines with dimethylamine solution in alcohol, which can lead to aminodehalogenation and nucleophilic substitution of the methoxy groups . Although the exact synthesis of 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of cinnoline derivatives can be elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, the NMR spectra of cinnoline N-oxides have been examined to determine the structure and the electronic environment of the protons in the molecule . The presence of a methoxy group and the tetrahydro modification in the 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one would likely influence its NMR spectrum, particularly the chemical shifts of protons adjacent to the methoxy group and the nitrogen atom in the cinnoline ring.

Chemical Reactions Analysis

Cinnoline derivatives can undergo various chemical reactions. The reactivity of the cyanoquinolinethione derivative, a compound structurally related to 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one, has been explored in reactions with methyl iodide, hydrazine hydrate, phenylhydrazine, thiosemicarbazide, and α-halocarbonyl compounds . These reactions have led to the formation of various products, including alkylated derivatives and cyclization products such as tetrahydrothieno[2,3-b]quinolines. The presence of the methoxy group in 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one could similarly affect its reactivity in nucleophilic substitutions and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnoline derivatives can be influenced by substituents on the cinnoline ring. The methoxy group in 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one is expected to affect its solubility, boiling point, and melting point. The tetrahydro modification suggests that the compound may have reduced aromatic character compared to its fully aromatic counterparts, which could influence its reactivity and stability. The elemental analyses and spectroscopic data provided for related compounds can be used to infer the properties of 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one, although specific data for this compound is not provided in the papers .

Applications De Recherche Scientifique

Chemical Reactivity and Modification

6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one, as part of the cinnoline family, has been studied for its chemical reactivity, particularly in methylation processes. Research shows the effects of methoxy-groups on the methylation of 4(1H)-cinnolone and cinnoline, highlighting the chemical behavior and potential modifications of such compounds. These studies provide insights into how substituent effects influence chemical reactions, which can be crucial for developing new synthetic methodologies or modifying the chemical structure for specific applications (Ames et al., 1971).

Biological Activity and Applications

Significant research has been conducted to explore the biological activities and applications of compounds structurally related to 6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one. For example, studies have investigated the neurogenic potential and pharmacological characterization of related tetrahydro-β-carbolines, revealing their ability to stimulate neurogenesis and neuronal maturation, potentially offering therapeutic avenues for neurodegenerative diseases (de la Fuente Revenga et al., 2015).

Furthermore, derivatives of cinnoline, such as substituted cinnoline and benzo[h]cinnoline derivatives, have been synthesized and evaluated for various biological activities, including their potential as cytostatic agents or inhibitors of biological processes like tubulin polymerization. This research underscores the versatility of cinnoline derivatives in drug discovery and development, particularly in the context of cancer therapeutics (Wang et al., 2014).

Material Science and Organic Electronics

Research into the applications of cinnoline derivatives extends into material science, particularly in the development of organic semiconductors. For instance, studies on MEH-PPV derivatives containing benzo[c]cinnoline moieties have demonstrated their potential in creating air-stable n-channel semiconductors for organic electronics. The incorporation of electron-withdrawing benzo[c]cinnoline moieties into polymers has been shown to enhance electron affinity and improve oxidative stability, indicating the role of such compounds in advancing organic field-effect transistor (OFET) technologies (Chen et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

6-methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-7-2-3-8-6(4-7)5-9(12)11-10-8/h5,7H,2-4H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXDNZDPLWUZOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2=NNC(=O)C=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2514216.png)

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)